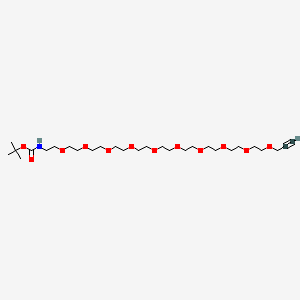

t-Boc-N-Amido-PEG10-propargyl

Description

Contextualizing Poly(ethylene glycol) (PEG) in Advanced Chemical Synthesis and Bioconjugation Research

Poly(ethylene glycol) (PEG) is a synthetic, hydrophilic, and biocompatible polymer widely used in biomedical applications. sigmaaldrich.com Its incorporation into molecules, a process known as PEGylation, can enhance solubility, reduce immunogenicity, and prolong circulation time in biological systems. nih.govnih.govresearchgate.net In advanced chemical synthesis, PEG linkers of defined lengths, like the ten ethylene (B1197577) glycol units in t-Boc-N-Amido-PEG10-propargyl, act as flexible spacers to connect different molecular entities without interfering with their functions. thermofisher.comchempep.com This property is particularly crucial in the design of complex architectures such as antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). huatengsci.commedchemexpress.commedchemexpress.com The use of PEG linkers can improve the physicochemical properties of these conjugates, such as solubility and stability, and can also influence their pharmacokinetic profiles. adcreview.comrsc.orgbroadpharm.com

Significance of t-Boc-Protected Amines in Modular Synthetic Strategies

The tert-butyloxycarbonyl (t-Boc) group is one of the most common protecting groups for amines in organic synthesis. jk-sci.comchemistrysteps.com Its primary function is to temporarily block the reactivity of an amine group to allow for chemical modifications at other sites of a molecule. wikipedia.orgorganic-chemistry.org The t-Boc group is stable under a wide range of reaction conditions but can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). jk-sci.comwikipedia.org This selective deprotection is a cornerstone of modular synthetic strategies, enabling the stepwise assembly of complex molecules. organic-chemistry.orgrsc.org In the context of this compound, the t-Boc protected amine provides a latent reactive site that can be unmasked at a specific point in a synthetic sequence to introduce another molecule or functional group. axispharm.com

Role of Propargyl Functionality in Orthogonal Bioconjugation Methodologies for Research Applications

The propargyl group, which contains a terminal alkyne, is a key functional group in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. wikipedia.orgiris-biotech.de Specifically, the alkyne moiety of the propargyl group can readily react with an azide-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage. rsc.orgacs.orgglenresearch.com These reactions are considered bio-orthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. pcbiochemres.comnih.gov The propargyl group on this compound thus serves as a versatile handle for attaching the molecule to a wide array of biological targets or surfaces that have been modified to contain an azide (B81097) group. iris-biotech.debroadpharm.comchemicalbook.com

Overview of the Multimodal Utility of this compound in Chemical Biology and Materials Science Inquiry

The combination of a PEG spacer, a protected amine, and a propargyl group in a single molecule gives this compound its multimodal utility. In chemical biology, it can be used to construct sophisticated bioconjugates. For example, the propargyl group can be used to attach the molecule to a protein or cell surface via click chemistry, and then the t-Boc group can be removed to allow for the attachment of a fluorescent dye, a drug molecule, or another signaling molecule. sne-chembio.chacs.org This allows for the creation of multifunctional probes for studying biological processes or for targeted drug delivery. olemiss.edufrontiersin.org

In materials science, this compound can be used to functionalize surfaces and nanoparticles. The propargyl group can be used to covalently attach the molecule to a surface, and the PEG chain can improve the biocompatibility and reduce non-specific binding of the material. sigmaaldrich.com The deprotected amine can then be used to further modify the surface with other molecules, creating materials with tailored properties for applications in areas such as biosensing and tissue engineering. purepeg.com

Properties

Molecular Formula |

C28H53NO12 |

|---|---|

Molecular Weight |

595.7 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C28H53NO12/c1-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-25-26-40-24-22-38-20-18-36-16-14-34-12-10-32-8-6-29-27(30)41-28(2,3)4/h1H,6-26H2,2-4H3,(H,29,30) |

InChI Key |

IDHZNCWRNAXWBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of t-Boc-N-Amido-PEG10-propargyl

The creation of this specific heterobifunctional PEG linker involves a multi-stage process that requires careful control over chain length and terminal group functionalization. The synthesis begins with a discrete polyethylene (B3416737) glycol (PEG) chain of ten ethylene (B1197577) oxide units, which is then functionalized sequentially at its ends.

The synthesis of a monodisperse PEG10 chain is a foundational step. Unlike polydisperse PEGs produced by the polymerization of ethylene oxide, monodisperse PEGs require a more controlled, stepwise synthesis to ensure a precise chain length. beilstein-journals.org This is typically achieved through iterative addition of ethylene glycol monomers or oligomers.

One common strategy involves a Williamson ether formation reaction, where an alcohol is deprotonated to form an alkoxide, which then displaces a leaving group (like a tosylate) on a PEG monomer. nih.gov To manage the process iteratively, protecting groups are essential. A typical cycle includes:

Deprotection: An acid-labile protecting group, such as a dimethoxytrityl (DMTr) group, is removed from the hydroxyl terminus of a resin-bound PEG chain. nih.govnih.gov

Deprotonation: A base is used to deprotonate the newly exposed hydroxyl group. nih.gov

Coupling: The resulting alkoxide is reacted with a PEG monomer that has a terminal leaving group (e.g., tosylate) and a protected hydroxyl group on its other end. nih.gov

This three-step cycle is repeated to achieve the desired chain length. nih.gov More recent advancements have introduced one-pot approaches using base-labile protecting groups, which can streamline the elongation cycle by combining the deprotection and coupling steps, thereby improving efficiency. beilstein-journals.orgd-nb.info The use of multi-arm or branched PEG structures can also be employed to create more complex architectures. sigmaaldrich.comresearchgate.net

Once the PEG10 chain with at least one free hydroxyl group is obtained, the propargyl group is introduced. This is a crucial functionalization for enabling copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as 'click chemistry'. mdpi.combroadpharm.com

The most direct method for propargylation is the reaction of a terminal hydroxyl group of the PEG chain with propargyl bromide in the presence of a base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), in an appropriate solvent like tetrahydrofuran (B95107) (THF). researchgate.net This reaction proceeds via a Williamson ether synthesis, forming a stable ether linkage between the PEG chain and the propargyl group. The regioselectivity is ensured by starting with a PEG derivative where only one terminus is a reactive hydroxyl group, the other being protected or already functionalized. For example, starting with a commercially available α-hydroxyl-ω-carboxyl PEG allows for the selective propargylation of the carboxyl end, leaving the hydroxyl group for the subsequent introduction of the amido group. mdpi.comresearchgate.net

Table 1: Reagents for Propargylation of PEG Chains

| Reagent | Base | Reaction Type | Reference |

| Propargyl Bromide | Sodium Hydride (NaH) | Williamson Ether Synthesis | researchgate.net |

| Propargyl Alcohol | Not Applicable (e.g., Mitsunobu) | Etherification | N/A |

| Propargyl Tosylate | Sodium Hydride (NaH) | Williamson Ether Synthesis | mdpi.com |

This table is interactive and can be sorted by column.

With the propargyl group installed at one terminus, the other end of the PEG10 chain is converted into a Boc-protected amine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. researchgate.netfishersci.co.uk

There are two primary strategies for this step:

Starting with a PEG-amine: If the synthesis begins with a propargyl-PEG-amine, the terminal amine is protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a mild base like triethylamine (B128534) (TEA) or in a biphasic system. fishersci.co.uknih.gov This reaction is generally high-yielding and chemoselective for the primary amine.

Building the amido linkage: A more common route for this compound involves starting with a propargyl-PEG-carboxylic acid. The carboxylic acid is activated (e.g., as an NHS ester) and then reacted with a mono-Boc-protected diamine (e.g., t-butyl carbazate (B1233558) or a simple Boc-protected alkyl diamine) to form a stable amide bond. mdpi.comaxispharm.com This ensures the "Amido" part of the compound's name.

The result is a heterobifunctional linker with an alkyne at one end and a latent amine, masked by the Boc group, at the other. broadpharm.comaxispharm.com

Selective Deprotection of the t-Butoxycarbonyl (Boc) Group in Research Contexts

The utility of this compound lies in the ability to selectively unmask the amine functionality at a desired point in a synthetic sequence. This deprotection is most commonly achieved through acidolysis.

The Boc group is highly susceptible to cleavage by acids. acsgcipr.org The deprotection mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. youtube.com The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.

A variety of acidic conditions can be employed, with the choice depending on the sensitivity of other functional groups in the molecule. mdpi.com Strong acids like trifluoroacetic acid (TFA), often used as a 20-50% solution in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane (B91453) or ethyl acetate, are highly effective and typically result in rapid deprotection at room temperature. fishersci.co.uknih.gov For substrates that are sensitive to strong acids, milder conditions such as using oxalyl chloride in methanol (B129727) or heating in specific solvents can be used. nih.govacs.org

Table 2: Common Conditions for Acid-Mediated Boc Deprotection

| Reagent(s) | Solvent(s) | Typical Temperature | Key Characteristics | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp | Fast and efficient; volatile byproducts. | nih.gov, reddit.com |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate | Room Temp | Forms HCl salt of the amine; common and effective. | nih.gov |

| Oxalyl Chloride / Methanol | Methanol | Room Temp | Milder alternative to strong acids. | nih.gov |

| p-Toluenesulfonic acid (PTSA) | Deep Eutectic Solvent | Room Temp | "Green" chemistry approach. | mdpi.com |

This table is interactive and can be sorted by column.

The concept of orthogonality is critical in the synthesis of complex molecules and bioconjugates. nih.gov An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others. The Boc group is a key component of such strategies.

In the context of this compound, the Boc group is acid-labile. The propargyl group, on the other hand, is stable to acidic conditions but reactive towards azides in the presence of a copper(I) catalyst. This orthogonality allows a researcher to first perform a click reaction using the propargyl terminus while the amine remains protected. Subsequently, the Boc group can be removed using acid to expose the amine for a second, different conjugation reaction (e.g., amidation, reductive amination) without disturbing the newly formed triazole linkage. nih.gov This chemoselective control is essential for the stepwise assembly of antibody-drug conjugates (ADCs), PROTACs, and other complex biomaterials where precise positioning of different components is required. chemicalbook.com

Impact of Deprotection Strategies on Subsequent Derivatization Efficiency

The removal of the tert-butyloxycarbonyl (t-Boc) protecting group from the primary amine of this compound is a critical step that dictates the success of subsequent functionalization. The efficiency of this deprotection directly impacts the yield and purity of the final conjugated product. The most common method for t-Boc removal is acidolysis, typically using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

The mechanism of acid-catalyzed deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the carbonate to form a stable tert-butyl cation, carbon dioxide, and the free primary amine. While effective, the generation of the highly reactive tert-butyl cation is a significant drawback. This carbocation can lead to undesired side reactions, particularly the alkylation of electron-rich functional groups in molecules intended for conjugation, such as tryptophan or methionine residues in peptides and proteins.

The table below outlines common deprotection cocktails used for Boc group removal and their implications for derivatization efficiency.

| Deprotection Reagent/Cocktail | Key Characteristics & Impact on Derivatization |

| Trifluoroacetic acid (TFA) / Dichloromethane (DCM) | Standard, strong acid condition. High risk of t-butyl cation side reactions, potentially lowering the yield of pure, reactive amine. |

| TFA / Water (95:5) | Water acts as a scavenger. Reduces alkylation but may not be sufficient for highly sensitive substrates. thermofisher.com |

| TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5) | TIPS is a highly effective scavenger for the t-butyl cation. This cocktail significantly improves the purity of the deprotected amine, leading to higher efficiency in subsequent conjugations. thermofisher.com |

| Hydrochloric Acid (HCl) in Dioxane or Ethyl Acetate | An alternative to TFA. Can be effective but may also require scavengers. The choice may depend on the solubility and stability of the substrate. |

Ultimately, a successful deprotection strategy is one that achieves complete removal of the Boc group with minimal side-product formation, thereby maximizing the concentration of the reactive primary amine and enhancing the efficiency of the subsequent derivatization step.

Post-Synthetic Derivatization and Advanced Functionalization Strategies

Following the successful deprotection of the t-Boc group, the resulting bifunctional linker, N-Amido-PEG10-propargyl, possesses a terminal primary amine and a terminal alkyne, ready for diverse and specific chemical transformations.

Reactivity of the Deprotected Amine for Conjugation and Polymerization

The deprotected primary amine is a versatile nucleophile that can be used in a variety of conjugation reactions to link the PEG chain to biomolecules, surfaces, or other functional moieties. axispharm.com The polyethylene glycol (PEG) spacer itself enhances the solubility and biocompatibility of the resulting conjugate. adcreview.com

One of the most common applications is the formation of stable amide bonds. The primary amine reacts efficiently with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form a robust amide linkage. adcreview.comwindows.net This reaction is widely used to label proteins and antibodies, as they present multiple primary amines (the N-terminus and the side chains of lysine (B10760008) residues) that can serve as targets. windows.net The reaction is typically performed in buffers with a pH of 7-9. windows.net

Another key reaction is reductive amination, where the amine reacts with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable secondary amine. adcreview.comnih.gov This method offers an alternative pathway for conjugation and can exhibit different site selectivity on proteins compared to NHS ester chemistry. nih.gov Kinetic studies have shown that reductive amination can have a faster conversion rate than NHS chemistry, allowing for more precise control over the degree of labeling by adjusting reaction conditions. nih.gov

The table below summarizes key conjugation reactions involving the deprotected amine.

| Reaction Type | Reacts With | Reagent Example | Bond Formed | Key Application |

| Acylation | Activated Esters | N-Hydroxysuccinimide (NHS) ester | Amide | Protein/antibody labeling windows.net |

| Reductive Amination | Aldehydes / Ketones | Aldehyde-modified biomolecule | Secondary Amine | Site-selective bioconjugation nih.gov |

| Isothiocyanate Coupling | Isothiocyanates | Fluorescein isothiocyanate (FITC) | Thiourea | Attachment of fluorescent dyes |

Modifications of the Propargyl Group for Enhanced Reactivity or Specific Applications

The propargyl group, with its terminal alkyne, is primarily designed for use in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). broadpharm.combroadpharm.com This reaction forms a stable triazole linkage with an azide-functionalized molecule and is valued for its high efficiency, specificity, and biocompatibility under aqueous conditions. nih.gov

While CuAAC is highly effective, the requirement for a copper catalyst can be a limitation in certain biological applications, as copper ions can be toxic to cells or interfere with biological processes. This has led to the development and use of modified alkyne structures that enable copper-free click chemistry. These advanced functionalization strategies involve replacing the simple propargyl group with a strained alkyne, such as a dibenzocyclooctyne (DBCO). chempep.com

The inherent ring strain of DBCO allows it to react rapidly with azides via strain-promoted azide-alkyne cycloaddition (SPAAC) without the need for a catalyst. nih.gov Therefore, a "modification" strategy for the propargyl end of the PEG linker often involves synthesizing an analogous linker where the propargyl group is replaced with a DBCO or other strained alkyne moiety. This enhances its utility for in vivo conjugation or for applications involving sensitive biological systems where copper must be avoided. nih.gov

The following table compares the standard propargyl group with a modified/alternative strained alkyne.

| Functional Group | Reaction Type | Catalyst Required | Key Advantage | Primary Application |

| Propargyl | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Yes (Copper (I)) | High reaction speed and efficiency. nih.gov | General bioconjugation, material science. broadpharm.com |

| Dibenzocyclooctyne (DBCO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | No | Bioorthogonal (copper-free), suitable for live-cell and in vivo applications. nih.govchempep.com | In-vivo imaging, cell labeling. nih.gov |

Fundamental Reaction Mechanisms and Linker Chemistry

Exploration of Catalyst-Free or Alternative Click Chemistry Approaches (e.g., Strain-Promoted Azide-Alkyne Cycloaddition)

While CuAAC is highly effective, the cytotoxicity of the copper catalyst can be a concern for in vivo applications. nih.gov This has led to the development of catalyst-free alternatives, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govbiochempeg.com

SPAAC utilizes a strained cyclooctyne (B158145) (e.g., BCN or DBCO) instead of a terminal alkyne like propargyl. biochempeg.combroadpharm.com The high ring strain of the cyclooctyne provides the necessary activation energy for the cycloaddition with an azide (B81097) to proceed rapidly at physiological temperatures without any catalyst. nih.gov

The t-Boc-N-Amido-PEG10-propargyl molecule, with its terminal alkyne, is not designed for SPAAC. However, a researcher could employ the underlying linker structure in a SPAAC reaction by using an azide-terminated version, such as t-Boc-N-amido-PEG10-azide. broadpharm.combroadpharm.com This azide-functionalized linker could then be reacted with a biomolecule that has been modified with a strained alkyne, achieving the same bio-orthogonal conjugation in a catalyst-free manner. biochempeg.combroadpharm.com

Role of the Poly(ethylene glycol) Spacer (PEG10) in Reaction Performance and Conjugate Properties

The ten-unit polyethylene (B3416737) glycol (PEG10) chain is a critical component that imparts several beneficial properties to the linker and the resulting conjugate.

Key Properties Conferred by the PEG10 Spacer:

Increased Hydrophilicity: The PEG spacer significantly increases the solubility of the linker and its conjugates in aqueous media, which is essential for most biological applications. broadpharm.comcreative-biolabs.comcreative-biolabs.com

Biocompatibility: PEG is a well-established biocompatible polymer that can help shield the conjugate from recognition by the immune system. acs.org

Flexibility and Spacing: The PEG chain acts as a long, flexible spacer arm.

The length and flexibility of the PEG spacer directly impact the efficiency of conjugation reactions. By physically separating the reactive propargyl group from the molecule to which the linker is attached, the PEG10 spacer minimizes steric hindrance. acs.org This separation makes the alkyne more accessible to the azide reaction partner and the copper catalyst, potentially increasing reaction rates. acs.org The choice of PEG length is a key variable in the design of linkers for applications like Antibody-Drug Conjugates (ADCs) or PROTACs, where the distance and orientation between two conjugated entities are critical for biological activity. precisepeg.comprecisepeg.com

Comparison of PEG Linker Properties by Length

| Feature | Short PEG (e.g., PEG2, PEG4) | Long PEG (e.g., PEG10, PEG12) |

|---|---|---|

| Solubility | Moderate increase in aqueous solubility. | Significant increase in aqueous solubility. creative-biolabs.com |

| Steric Hindrance | May offer insufficient spacing for sterically bulky reactants. | Provides greater separation, reducing steric clash and improving reactant accessibility. acs.org |

| Flexibility | Less flexible, more rigid connection. | Highly flexible, allowing for better orientational freedom of the conjugate. |

| Applications | Suitable for small molecule-small molecule conjugation. | Preferred for conjugating large biomolecules (e.g., proteins) or when spacing is critical for function. precisepeg.com |

Hydrophilicity Effects on Reaction Solvation and Product Solubility in Aqueous Media

The presence of the PEG10 spacer in this compound has a profound impact on its solubility and the solubility of its subsequent conjugates in aqueous media. creative-biolabs.combroadpharm.comcreative-biolabs.combroadpharm.combroadpharm.com Polyethylene glycol is well-known for its excellent water solubility, a property attributed to the ability of its ether oxygen atoms to form hydrogen bonds with water molecules. issuu.com This characteristic is directly transferred to the linker and its derivatives.

Improved Solvation of Reactants:

In bioconjugation reactions, which are often performed in aqueous buffers to maintain the stability and activity of biomolecules like proteins and peptides, the hydrophilicity of the PEG linker is advantageous. It ensures that the linker itself is well-solvated, preventing aggregation and promoting its availability for reaction. This is particularly important when conjugating hydrophobic molecules, as the PEG chain can help to solubilize the entire reaction complex.

Enhanced Solubility of Conjugated Products:

Perhaps the most significant contribution of the PEG10 spacer is the enhanced aqueous solubility of the final conjugate. issuu.com Many therapeutic molecules and fluorescent dyes are hydrophobic and exhibit poor solubility in water, limiting their utility. By incorporating the hydrophilic PEG chain, the resulting bioconjugate often gains significantly improved water solubility. This is a critical factor in the development of antibody-drug conjugates (ADCs) and other targeted therapies, where maintaining solubility in physiological fluids is paramount. dcchemicals.com

The table below summarizes the solubility characteristics of the core compound and related structures, highlighting the role of the PEG spacer.

| Compound Name | Key Structural Features | Reported Solubility | Reference(s) |

| This compound | t-Boc, Amide, 10 PEG units, Propargyl | Soluble in water, DMSO, DCM, DMF | broadpharm.com |

| t-Boc-N-amido-PEG10-acid | t-Boc, Amide, 10 PEG units, Carboxylic Acid | Increases solubility in aqueous media | creative-biolabs.combroadpharm.com |

| t-Boc-N-amido-PEG10-NHS ester | t-Boc, Amide, 10 PEG units, NHS ester | Increases water solubility of a compound in aqueous media | creative-biolabs.combroadpharm.com |

This table is generated based on available data for the specified compound and closely related analogues to illustrate the impact of the PEG10 spacer.

Impact on Conformational Dynamics and Orientation of Conjugated Moieties

The PEG10 spacer of this compound is not merely a passive solubilizing agent; its flexibility and hydrodynamic volume significantly influence the conformational dynamics and spatial orientation of the molecules it connects.

Flexibility and Conformational Freedom:

The single bonds within the polyethylene glycol chain (C-C and C-O) have low rotational barriers, affording the linker considerable flexibility. This allows the conjugated moieties to adopt a wide range of conformations. This flexibility can be advantageous in several contexts. For instance, in a PROTAC (PROteolysis TArgeting Chimera), a flexible linker can facilitate the optimal positioning of the two ends of the molecule to simultaneously engage with a target protein and an E3 ubiquitin ligase. Minor adjustments to linker length and composition can have a significant impact on binding efficiency. precisepeg.com

Steric Hindrance and Accessibility:

The PEG chain occupies a significant volume in solution, creating a "hydrodynamic radius" that can sterically shield the conjugated biomolecule from its environment. This can be beneficial in reducing non-specific interactions and preventing aggregation. However, it can also present challenges. The linker's length and attachment point must be carefully considered to ensure that the conjugated moiety remains accessible for its intended biological interaction. For example, if an antibody is conjugated to a drug via this linker, the PEG chain should be long enough to prevent the drug from interfering with the antibody's binding to its antigen, yet not so long that it hinders the drug's access to its target once internalized by a cell.

Orientation of Conjugated Moieties:

The point of attachment and the flexible nature of the PEG10 linker influence the relative orientation of the two conjugated molecules. While the linker allows for a range of motion, it also imposes constraints. The specific conformation adopted by the conjugate in solution will be a dynamic equilibrium of various states. Understanding these conformational preferences is crucial for designing effective bioconjugates where the spatial relationship between the two components is critical for function. Computational modeling and biophysical techniques can be employed to study the conformational landscape of such conjugates.

The table below outlines key considerations regarding the conformational impact of the PEG10 linker.

| Feature | Implication for Conjugated Moieties | Research Context |

| Flexibility | Allows for a range of spatial orientations, potentially facilitating optimal binding interactions. | PROTAC design, enzyme-inhibitor tethering. precisepeg.com |

| Hydrodynamic Volume | Can provide steric shielding, reducing non-specific interactions and aggregation. | Improving the pharmacokinetic profile of biotherapeutics. |

| Linker Length | Critical for ensuring the accessibility of the conjugated molecule to its target. | Antibody-drug conjugate development, targeted drug delivery. |

| Attachment Point | Influences the overall geometry and potential for intramolecular interactions. | Design of biosensors and functional biomaterials. |

Applications in Advanced Academic Research Fields

Bioconjugation Strategies in Chemical Biology and Biochemistry Research

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, heavily relies on specific and efficient chemical reactions. The structure of t-Boc-N-Amido-PEG10-propargyl is ideally suited for this purpose, offering a modular approach to linking diverse molecular entities.

The ability to label biomolecules at specific sites is crucial for studying their function, localization, and dynamics. The propargyl group of this compound is central to strategies aimed at achieving such precision. medchemexpress.com Through the CuAAC reaction, the linker can be "clicked" onto biomolecules that have been metabolically, enzymatically, or chemically engineered to incorporate an azide (B81097) group. medchemexpress.com This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological environments, such as inside living cells, without interfering with native biochemical processes. nih.govresearchgate.net

For instance, a protein of interest can be genetically encoded with an unnatural amino acid containing an azide. Subsequently, a fluorescent dye or other reporter molecule, first attached to the amine end of the this compound linker (after Boc deprotection), can be specifically conjugated to the protein via the propargyl-azide click reaction. nih.gov The PEG10 spacer serves to distance the label from the biomolecule's surface, minimizing potential interference with its natural function or folding.

The bifunctional nature of this compound makes it an excellent scaffold for assembling multi-component systems. By sequentially reacting its two functional ends, researchers can construct complex molecular tools. For example, a targeting ligand (such as a peptide that binds to a specific cell surface receptor) can be coupled to the amine end of the linker. A separate functional molecule, like a diagnostic imaging agent or a payload molecule, can then be attached to the propargyl end. The resulting conjugate is a targeted delivery system where the PEG10 linker provides solubility and ensures the two components are appropriately spaced.

Understanding molecular interactions within the cellular environment is a fundamental goal of chemical biology. This compound can be used to synthesize chemical probes to investigate these processes. For example, it can link a photo-activatable crosslinking agent to a known "bait" protein. Upon introduction into cells and exposure to UV light, the probe will covalently trap interacting "prey" proteins. The entire complex can then be isolated and analyzed to identify new protein-protein interactions. The defined length of the PEG10 chain acts as a molecular ruler, providing spatial information about the interaction.

Design and Synthesis of Molecular Tools for Targeted Research

Beyond general bioconjugation, this compound is a key component in the synthesis of highly specialized molecular tools, most notably in the rapidly advancing field of targeted protein degradation.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to destroy specific disease-causing proteins. precisepeg.com A PROTAC consists of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. nih.govbiochempeg.com this compound is a widely used building block for constructing these critical linkers. medchemexpress.combiochempeg.comxinyanbm.com

The synthesis of a PROTAC using this linker might involve coupling the E3 ligase ligand to the deprotected amine of the linker and subsequently using the propargyl group to click onto an azide-modified target protein ligand. nih.gov The PEG component is particularly favored in PROTAC design because it enhances the water solubility and cell permeability of the final molecule. biochempeg.com

The linker is not merely a passive spacer in a PROTAC; it is a critical determinant of the molecule's efficacy. nih.govnih.gov Its properties must be carefully optimized to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. precisepeg.com

Linker Length: The length of the linker is paramount. explorationpub.com A linker that is too short may lead to steric clashes, preventing the two proteins from binding simultaneously. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into the close proximity required for the E3 ligase to transfer ubiquitin to the target protein. explorationpub.comresearchgate.net The PEG10 unit in this compound provides a specific, defined length. Researchers often synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, etc.) to empirically determine the optimal distance for a given target and E3 ligase pair. nih.govbiochempeg.com For example, studies on TANK-binding kinase 1 (TBK1) degraders showed that PROTACs with linkers shorter than 12 atoms were inactive, while those with longer linkers demonstrated potent degradation. nih.govexplorationpub.com

Rigidity and Flexibility: PEG-based linkers are inherently flexible, which can be advantageous by allowing the PROTAC to adopt multiple conformations to find the most stable ternary complex arrangement. researchgate.netresearchgate.net However, high flexibility can come at an entropic cost, potentially weakening the binding interaction. The propargyl group offers a route to introduce rigidity, as the triazole ring formed during the click chemistry reaction is a planar, rigid structure. precisepeg.com Researchers often balance flexible elements like PEG chains with more rigid components (e.g., piperazine (B1678402) or alkyl chains) to fine-tune the conformational properties of the linker. precisepeg.comnih.gov

Attachment Points: The specific atoms on the target and E3 ligase ligands to which the linker is attached are crucial. nih.gov An improperly placed linker can disrupt the binding of a ligand to its protein partner. researchgate.net The choice of attachment points is typically guided by computational modeling and an analysis of solvent-exposed regions of the ligands when bound to their respective proteins. nih.gov The versatile chemistry offered by this compound allows for its incorporation at various potential attachment sites for optimization.

The systematic optimization of these linker characteristics is a key aspect of modern drug discovery and is essential for developing potent and selective protein degraders.

| Linker Parameter | Influence on PROTAC Efficacy | Research Finding Example |

| Length | Determines the ability to form a stable ternary complex without steric hindrance, while ensuring proximity for ubiquitination. explorationpub.com | For CRABP-I/II degraders, a longer PEG linker shifted selectivity towards CRABP-I, while a shorter one favored CRABP-II. nih.gov |

| Flexibility/Rigidity | Affects the entropic penalty of binding and the ability of the PROTAC to achieve an optimal conformation for the ternary complex. nih.govaxispharm.com | Flexible linkers like PEG are common, but rigid elements such as piperazine or triazole rings are often incorporated to improve metabolic stability and pre-organize the molecule. precisepeg.comresearchgate.netnih.gov |

| Composition | Influences physicochemical properties such as solubility, cell permeability, and metabolic stability. researchgate.netaxispharm.com | Hydrophilic PEG linkers can increase the bioavailability and solubility of PROTACs. biochempeg.comresearchgate.net |

| Attachment Points | Critical for maintaining the binding affinity of the warhead and anchor ligands to their respective proteins. nih.gov | The choice of attachment site is guided by analyzing solvent-exposed areas to avoid disrupting key binding interactions. nih.gov |

Application as Linkers in Proteolysis-Targeting Chimeras (PROTACs) Research

Elucidation of Structure-Function Relationships in Induced Protein Degradation Systems

In the field of targeted protein degradation, molecules like Proteolysis-Targeting Chimeras (PROTACs) are engineered to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. medchemexpress.cn A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. medchemexpress.com

The linker itself is a critical determinant of a PROTAC's efficacy. The length, rigidity, and solubility of the linker directly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation.

Table 1: Role of Linker Properties in PROTAC Research

| Linker Property | Influence on PROTAC Function | Contribution of this compound |

| Length | Affects the distance and orientation between the target protein and E3 ligase within the ternary complex. | The defined PEG10 chain offers a specific length (~3.5 nm) for systematic structure-activity relationship (SAR) studies. |

| Solubility | Improves the overall solubility of the PROTAC, impacting cell permeability and pharmacokinetic properties. | The hydrophilic PEG chain significantly enhances aqueous solubility. axispharm.com |

| Flexibility | Allows for conformational adjustments to achieve a productive ternary complex. | The ethylene (B1197577) glycol backbone provides high flexibility. axispharm.com |

| Synthetic Utility | Enables modular and efficient synthesis of PROTAC libraries. | The orthogonal propargyl and protected amine groups allow for sequential conjugation via click chemistry and standard amide bond formation. broadpharm.com |

Integration into Antibody-Drug Conjugate (ADC) Linker Design for Preclinical Research Models

Antibody-Drug Conjugates (ADCs) are targeted therapeutics that consist of a monoclonal antibody linked to a potent cytotoxic payload. nih.govnih.gov The linker is a crucial component that connects the antibody and the drug, affecting the ADC's stability, pharmacokinetics, and efficacy. nih.govresearchgate.net

The use of hydrophilic linkers, such as those containing PEG moieties, is a key strategy in modern ADC design. nih.gov These linkers can help to mitigate the aggregation often caused by conjugating hydrophobic drug molecules to an antibody. nih.gov The enhanced hydrophilicity can lead to improved stability in solution and better pharmacokinetic profiles. nih.gov

In preclinical research, this compound can be integrated into ADC constructs. The propargyl group enables conjugation to an azide-modified antibody or payload via click chemistry, a highly efficient and specific reaction. broadpharm.com The PEG10 spacer provides a hydrophilic extension from the antibody, which can improve the solubility and stability of the resulting ADC. nih.govvopsuitesamui.com Research has shown that the design of the drug-linker architecture is of great importance for the physical and chemical stability of ADCs. nih.gov By using a defined-length PEG10 linker, researchers can create more homogenous ADC preparations for preclinical evaluation, allowing for a clearer understanding of how linker length and composition affect in vivo performance and therapeutic index. nih.govyoutube.com

Synthesis of PEGylated Fluorescent or Affinity Probes for Imaging and Detection in Research Assays

Fluorescent and affinity probes are indispensable tools for visualizing and quantifying biological molecules in research. nih.gov These probes typically consist of a reporter molecule (e.g., a fluorophore or biotin) and a reactive group for attachment to a target. The inclusion of a spacer arm between the reporter and the reactive group is often necessary to minimize steric hindrance and maintain the biological activity of the target molecule.

This compound is well-suited for the synthesis of such probes. The propargyl group can be reacted with an azide-functionalized fluorophore or biotin (B1667282) tag using click chemistry. broadpharm.combroadpharm.com Subsequently, the Boc-protected amine can be deprotected to reveal a primary amine, which can then be conjugated to a biomolecule of interest (e.g., a protein or antibody) using amine-reactive chemistry. broadpharm.com

The PEG10 spacer serves two important functions in this context:

It increases the water solubility of the probe, which is particularly useful when working with hydrophobic fluorescent dyes. broadpharm.com

It provides a long, flexible spacer that physically separates the reporter molecule from the target biomolecule, reducing the likelihood of quenching or steric interference that could compromise the probe's function or the target's activity. axispharm.com

This methodology allows for the creation of custom probes for use in a variety of research assays, such as fluorescence microscopy, flow cytometry, and affinity-based pulldown experiments. nih.gov

Contributions to Materials Science and Nanobiotechnology Research

The unique properties of this compound also lend themselves to applications in the development of advanced biomaterials and nanotechnologies for research purposes.

Surface Functionalization of Biomaterials and Nanoparticles for Research Constructs

The modification of material surfaces is a fundamental strategy for controlling biological interactions at the material interface. taylorfrancis.comresearchgate.net Surface functionalization can be used to improve the performance of biomaterials and nanoparticles in biological systems. researchgate.net

A major challenge in using nanoparticles or biomaterials in biological environments is the non-specific adsorption of proteins, a process known as opsonization, which can trigger an immune response and lead to rapid clearance from circulation. nih.gov Coating surfaces with PEG, a process known as PEGylation, is the most widely used strategy to overcome this issue. nih.govtstu.ru The hydrophilic and flexible PEG chains form a hydration layer on the surface that physically repels proteins, reducing opsonization and phagocytosis. nih.gov This "stealth" effect prolongs the circulation time of nanoparticles, which is critical for applications like drug delivery research. tstu.ru

This compound can be used to PEGylate surfaces for research constructs. For materials or nanoparticles functionalized with azide groups, the propargyl end of the linker can be covalently attached via click chemistry. nih.gov This creates a dense layer of PEG10 chains on the surface, converting a potentially hydrophobic surface into a hydrophilic one. tstu.ru This modification enhances biocompatibility and minimizes non-specific binding, which is crucial for many biomedical applications. axispharm.comtstu.ru

Table 2: Impact of PEG10 Surface Functionalization

| Surface Property | Before PEGylation | After PEGylation with PEG10 Linker | Research Benefit |

| Hydrophilicity | Often hydrophobic or variably charged | Highly hydrophilic | Improved solubility and stability in aqueous biological media. tstu.ru |

| Protein Adsorption | High | Significantly reduced | Minimized opsonization, leading to reduced immune recognition and prolonged circulation in vivo. nih.gov |

| Biocompatibility | Variable | Generally enhanced | Reduced cytotoxicity and immunogenicity. axispharm.com |

| Further Functionalization | Limited | Possible via the terminal Boc-amine | The deprotected amine allows for the attachment of targeting ligands, drugs, or imaging agents. broadpharm.com |

Bio-responsive or "smart" materials are designed to change their properties in response to specific biological stimuli, such as changes in pH, enzyme concentration, or redox potential. nih.gov This capability is highly desirable for creating research systems that can release a payload or activate a function at a specific site, such as within a tumor microenvironment or inside a cell. nih.gov

While the PEG10-propargyl portion of the linker is stable, the Boc-protected amine introduces a pH-sensitive element. The Boc group is labile under mildly acidic conditions. broadpharm.com This property can be exploited in the design of research materials. For example, a nanoparticle functionalized with this compound could be designed to be stable at physiological pH (7.4). Upon internalization into a cell's endosomes or lysosomes, where the pH is lower, the Boc group would be cleaved, exposing a primary amine. This newly available functional group could then trigger a secondary process, such as the activation of a tethered drug, a change in the material's surface charge to promote endosomal escape, or the attachment of another molecule. This strategy allows researchers to build research constructs that can respond to the specific acidic conditions characteristic of certain cellular compartments or diseased tissues. nih.gov

Fabrication of Hydrogels and Polymer Networks for Cell Culture and Tissue Engineering Research

Poly(ethylene glycol) (PEG)-based hydrogels are widely used as scaffolds in cell culture and tissue engineering due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the natural extracellular matrix (ECM). nih.govresearchgate.net The compound this compound serves as a critical crosslinking and functionalization agent in the fabrication of these biomimetic polymer networks.

The formation of the hydrogel network is often achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. purepeg.com In a typical synthesis, a multi-arm PEG macromer functionalized with azide groups is mixed with a bifunctional linker like this compound. The propargyl end of the linker reacts with the azide groups on the polymer backbone, forming stable triazole linkages that act as covalent crosslinks to create the three-dimensional hydrogel structure. nih.gov

Beyond its structural role, the linker's second functionality—the Boc-protected amine—is crucial for bio-functionalization. After the hydrogel network is formed, the Boc protecting group can be removed to expose primary amine groups throughout the scaffold. These amines serve as attachment points for tethering bioactive molecules, such as:

Cell Adhesion Peptides: Peptides containing the Arg-Gly-Asp (RGD) sequence can be covalently linked to the hydrogel to promote cell adhesion, as many PEG-based materials are inherently cell-repellent. nih.gov

Growth Factors: Specific growth factors can be immobilized within the matrix to influence cell behavior, such as proliferation and differentiation.

Enzyme-Sensitive Peptides: Degradable peptide sequences can be incorporated into the crosslinks, allowing cells to remodel their environment by secreting specific enzymes (e.g., matrix metalloproteinases), creating a more dynamic and physiologically relevant cell culture environment. nih.gov

This dual functionality allows for the creation of hydrogels with precisely controlled physical properties and tailored biological cues, making them advanced platforms for 3D cell culture and regenerative medicine research. mdpi.com

| Functional Group | Chemical Role | Biological Application | Relevant Chemistry |

|---|---|---|---|

| Propargyl (Alkyne) | Forms covalent crosslinks with azide-functionalized polymers. | Creates the stable 3D hydrogel network structure. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Boc-Protected Amine | A latent functional group that can be exposed post-fabrication. | Provides sites for tethering bioactive molecules (e.g., RGD peptides, growth factors). | Acid-catalyzed deprotection (e.g., using TFA) |

| PEG10 Spacer | Provides hydrophilicity, flexibility, and spacing. | Ensures biocompatibility and mimics the hydrated nature of the ECM. | N/A (Inherent property) |

Engineering of Self-Assembling Structures and Polymeric Micelles for Research Applications

Self-assembling nanostructures, particularly polymeric micelles, are of significant interest for applications such as drug delivery and bioimaging. mdpi.comnih.gov These structures are formed from amphiphilic block copolymers, which consist of distinct hydrophilic and hydrophobic segments. In an aqueous environment, these copolymers spontaneously assemble into core-shell structures, with the hydrophobic blocks forming the core and the hydrophilic blocks forming the outer corona. nih.gov

This compound is an ideal building block for the synthesis of such amphiphilic copolymers. The hydrophilic PEG10 chain serves as the precursor for the hydrophilic block. The two orthogonal reactive handles—the propargyl group and the protected amine—allow for the attachment or synthesis of hydrophobic blocks.

A common synthetic strategy involves:

Attachment of a Hydrophobic Moiety: A hydrophobic molecule containing an azide group (e.g., a lipid, cholesterol, or a small molecule drug) is attached to the propargyl terminus of the linker via a click reaction. mdpi.com

Deprotection and Polymerization: The Boc group is removed from the other end, and the resulting primary amine is used to initiate the ring-opening polymerization of a hydrophobic monomer, such as ε-caprolactone or D,L-lactide, to grow a hydrophobic polyester (B1180765) chain.

The resulting amphiphilic block copolymer (hydrophobic molecule-PEG10-polyester) can then be dispersed in water, where it will self-assemble into micelles above its critical micelle concentration (CMC). dovepress.com The hydrophobic core can encapsulate poorly water-soluble therapeutic agents, while the hydrophilic PEG shell provides steric stabilization, enhances circulation time in vivo, and prevents aggregation. nih.gov The precise length of the PEG10 linker helps control the micelle's size and surface properties, which are critical parameters for its biological performance.

Role in Advanced Analytical Methodologies for Research

Preparation of Affinity Tags for Proteomics and Glycoproteomics Studies

Affinity tags are essential tools in proteomics for the enrichment, identification, and quantification of proteins from complex biological samples. nih.gov Heterobifunctional linkers like this compound are used to synthesize custom affinity tags that combine a capture moiety (e.g., biotin) with a protein-reactive group. nih.gov

The synthesis of a biotin-based affinity tag for labeling primary amines on proteins would proceed as follows:

Click Reaction: The propargyl group of the linker is reacted with an azide-functionalized biotin molecule (Azido-Biotin) using CuAAC. This step efficiently and stably attaches the biotin handle to the linker.

Amine Deprotection: The Boc group is removed with acid to yield a free primary amine.

Activation of the Amine: The terminal amine is reacted with a reagent like N,N'-Disuccinimidyl carbonate (DSC) to create a highly reactive N-hydroxysuccinimide (NHS) ester. broadpharm.com

The final product is a Biotin-PEG10-NHS ester. The NHS ester end reacts specifically and efficiently with primary amines on proteins (the N-terminus and the side chain of lysine (B10760008) residues) under mild pH conditions, forming stable amide bonds. biochempeg.com Once labeled, the biotinylated proteins can be selectively captured and enriched from a complex lysate using streptavidin-coated beads, facilitating their subsequent identification by mass spectrometry. The PEG10 spacer improves the water solubility of the tag and reduces steric hindrance, enhancing the accessibility of the biotin moiety for capture by streptavidin. nih.gov

Derivatization for Enhanced Detection and Separation in Mass Spectrometry-Based Assays

Chemical derivatization is a technique used to modify analytes to improve their performance in analytical systems like liquid chromatography-mass spectrometry (LC-MS). mdpi.com Modifications can enhance ionization efficiency, control fragmentation patterns, or alter chromatographic retention times for better separation. PEGylation, the attachment of PEG chains, is a common derivatization strategy. lcms.czenovatia.com

This compound can be used to construct derivatization reagents tailored for specific analytical challenges. For example, to improve the detection of small molecules in positive-ion electrospray ionization mass spectrometry (ESI-MS), a reagent that introduces a permanent positive charge can be synthesized.

This can be achieved by:

Deprotecting the Boc-amine to reveal the primary amine.

Reacting the amine with a reagent that installs a quaternary ammonium (B1175870) group, which carries a permanent positive charge.

The propargyl end of the resulting derivatization agent can then be attached to a target analyte containing an azide group via click chemistry.

This derivatization enhances the ESI-MS signal of the analyte, significantly lowering its limit of detection. mdpi.com Furthermore, the hydrophilic PEG10 chain can be used to modify the retention time of hydrophobic analytes in reversed-phase liquid chromatography, shifting them away from interfering matrix components and improving separation and quantification. nih.gov

Use in the Construction of Synthetic Libraries for High-Throughput Screening in Chemical Biology

Combinatorial chemistry is a powerful method for generating large, diverse collections of molecules, known as chemical libraries, which can be screened for novel biological activity. nih.gov The "one-bead, one-compound" (OBOC) methodology, which utilizes solid-phase synthesis, is a cornerstone of this approach. nih.gov

This compound is an exemplary linker for OBOC library synthesis due to its orthogonal reactive ends. A typical synthetic scheme on a solid support (e.g., a resin bead) would be:

Linker Attachment: The Boc-protected amine is deprotected, and the resulting free amine is coupled to a functionalized solid support resin. This anchors the linker to the bead.

Combinatorial Synthesis: The resin beads are then subjected to "split-and-pool" synthesis. The entire batch of beads is split into several portions. Each portion is reacted with a different azide-containing building block, which attaches to the linker's propargyl group via click chemistry.

Pooling and Iteration: All portions are then pooled back together, mixed, and re-split for the next round of synthesis with a new set of building blocks.

Repeating this process allows for the exponential growth of a library where each bead contains a unique chemical entity. nih.gov The PEG10 linker serves multiple purposes in this context: it acts as a flexible spacer that distances the synthesized compound from the solid support, improving its accessibility for biological screening assays. It also imparts a degree of hydrophilicity, which can enhance the solubility of the library compounds in the aqueous buffers used for high-throughput screening. nih.gov

| Application Area | Specific Use | Key Function of this compound |

|---|---|---|

| Tissue Engineering | Fabrication of bio-functionalized hydrogels. | Acts as a heterobifunctional crosslinker and provides sites for attaching bioactive molecules. |

| Drug Delivery | Synthesis of amphiphilic block copolymers for self-assembling micelles. | Serves as the hydrophilic block precursor with orthogonal ends for attaching hydrophobic segments. |

| Proteomics | Preparation of affinity tags (e.g., Biotin-PEG-NHS ester). | Links a capture moiety (biotin) to a protein-reactive group (NHS ester) with a soluble spacer. |

| Analytical Chemistry | Creation of derivatization reagents for mass spectrometry. | Introduces properties (e.g., permanent charge, hydrophilicity) to an analyte to enhance detection. |

| Chemical Biology | Linker for solid-phase synthesis of "one-bead, one-compound" libraries. | Provides orthogonal attachment points for combinatorial synthesis and improves compound accessibility. |

Theoretical and Computational Investigations

Molecular Modeling and Simulation of t-Boc-N-Amido-PEG10-propargyl Conjugates

Molecular modeling and simulation techniques, such as molecular dynamics (MD), provide atomic-level insights into the behavior of molecules, which is often challenging to obtain through experimental methods alone. For PEGylated molecules, these computational approaches are crucial for understanding their structure, dynamics, and interactions with their environment.

In aqueous solutions, the ethylene (B1197577) oxide units of the PEG chain form hydrogen bonds with water molecules, leading to a highly hydrated and flexible structure. chempep.com This hydration shell contributes to the biocompatibility and "stealth" properties of PEGylated molecules. chempep.com Computational studies on similar PEG linkers have shown that in water, the chain tends to adopt a more extended, random coil conformation. This is driven by the favorable interactions between the ether oxygens of the PEG backbone and water molecules.

Conversely, in less polar organic solvents, the PEG chain may exhibit different conformational behavior. Studies have suggested that PEG can behave like a weak organic solvent, with the potential for intramolecular interactions to become more significant. researchgate.netnih.gov In such environments, the PEG chain might adopt a more compact or globular conformation to minimize unfavorable interactions with the solvent.

| Solvent | Expected Dominant Conformation | Expected Radius of Gyration (Rg) | Key Interactions |

|---|---|---|---|

| Water | Extended, random coil | Larger | Hydrogen bonding between PEG ether oxygens and water molecules |

| Chloroform | More compact, globular | Smaller | Reduced hydrogen bonding, potential for intramolecular interactions |

| Dimethyl Sulfoxide (DMSO) | Intermediate, flexible | Intermediate | Polar interactions with the solvent |

Note: The data in this table is illustrative and based on general principles and computational studies of similar PEG linkers. Specific values would require dedicated molecular dynamics simulations of this compound.

Computational methods can also be employed to predict the reactivity of the terminal functional groups and the binding dynamics of the resulting conjugates. The propargyl group of this compound is designed for participation in the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. organic-chemistry.org The reactivity of the terminal alkyne is influenced by its accessibility, which is in turn governed by the conformation of the PEG linker. In aqueous environments, the extended conformation of the PEG chain is expected to present the propargyl group with minimal steric hindrance, thus facilitating its reaction with azide-containing molecules.

The t-Boc protecting group on the amine is stable under a wide range of conditions but can be removed under mildly acidic conditions to reveal the primary amine. This allows for subsequent conjugation reactions. The presence of the bulky t-Boc group can influence the binding dynamics of molecules conjugated to the propargyl end. Molecular dynamics simulations can be used to model the approach of a binding partner and assess how the t-Boc-N-amido-PEG10 moiety affects the binding affinity and kinetics. The flexible PEG chain can act as a spacer, potentially improving the accessibility of the conjugated molecule to its target, while the t-Boc group, if present during a binding event, could introduce steric constraints.

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed electronic-level information about chemical reactions, including reaction mechanisms, transition state geometries, and activation energies. For this compound, such studies are particularly relevant for understanding the two key chemical transformations: the deprotection of the t-Boc group and the CuAAC reaction of the propargyl group.

The deprotection of the t-Boc group typically proceeds via an acid-catalyzed mechanism. Quantum chemical studies on similar systems can elucidate the reaction pathway, identifying the key intermediates and the rate-determining step. These calculations can also predict the stability of the resulting primary amine.

The mechanism of the copper-catalyzed azide-alkyne cycloaddition has been a subject of extensive computational investigation. acs.org DFT calculations have been instrumental in elucidating the catalytic cycle, which is believed to involve the formation of a copper acetylide intermediate. acs.org This intermediate then reacts with the azide (B81097) to form a six-membered metallacycle, which subsequently rearranges and undergoes reductive elimination to yield the stable 1,2,3-triazole product. organic-chemistry.org These studies have shown that the copper catalyst dramatically lowers the activation energy of the cycloaddition compared to the uncatalyzed thermal reaction, accounting for the remarkable rate enhancement observed experimentally. organic-chemistry.orgacs.org

The table below presents illustrative activation energies for the key steps in the Cu(I)-catalyzed azide-alkyne cycloaddition, based on DFT studies of model systems.

| Reaction Step | Description | Typical Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Copper-Acetylide Formation | Reaction of the terminal alkyne with a Cu(I) catalyst. | Low to moderate |

| Metallacycle Formation | Coordination of the azide and cyclization. | Rate-determining step in some proposed mechanisms |

| Reductive Elimination | Release of the triazole product and regeneration of the catalyst. | Generally low |

Note: The activation energies are highly dependent on the specific reactants, ligands on the copper catalyst, and the computational method employed. The values presented are for illustrative purposes.

In Silico Design Principles for Optimized Linker Architectures and Functional Attributes

Computational methods are increasingly used in the in silico design of molecules with tailored properties. For heterobifunctional linkers like this compound, computational design principles can be applied to optimize various attributes, including solubility, flexibility, and reactivity.

The length of the PEG chain is a critical design parameter. chempep.com Increasing the number of ethylene glycol units can enhance water solubility and increase the hydrodynamic radius of the conjugate, which can be beneficial for certain applications. interchim.fr However, longer PEG chains can also lead to increased conformational heterogeneity. Molecular modeling can be used to predict the optimal PEG length to achieve the desired balance between solubility, spacing, and conformational control.

The nature of the end groups can also be modified to fine-tune the linker's properties. For example, alternative protecting groups for the amine could be explored computationally to identify those that offer different deprotection conditions, providing orthogonality in complex synthetic schemes. Similarly, the reactivity of the alkyne in the propargyl group can be modulated by introducing electron-withdrawing or -donating substituents nearby, and the effects of these modifications on the activation energy of the CuAAC reaction can be predicted using quantum chemical calculations.

The following table summarizes key design principles for optimizing heterobifunctional PEG linkers based on computational insights.

| Design Parameter | Functional Attribute | Computational Approach | Desired Outcome |

|---|---|---|---|

| PEG Chain Length | Solubility, Hydrodynamic Volume, Spacing | Molecular Dynamics Simulations | Optimize for specific application requirements |

| Protecting Group | Orthogonality, Deprotection Conditions | Quantum Chemical Calculations | Achieve selective deprotection in multi-step syntheses |

| Propargyl Group Modification | Reactivity in CuAAC | Quantum Chemical Calculations | Modulate reaction kinetics |

| Introduction of Branched Architectures | Drug Loading, Steric Shielding | Molecular Modeling | Enhance therapeutic efficacy or stability |

By leveraging these in silico design principles, it is possible to rationally design the next generation of heterobifunctional PEG linkers with enhanced performance characteristics for a wide range of applications in bioconjugation and materials science.

Future Directions and Emerging Research Avenues

Exploration of Novel Bio-Orthogonal Reaction Chemistries and Tandem Processes

The propargyl group of t-Boc-N-Amido-PEG10-propargyl is a well-established reaction partner for azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. broadpharm.com However, future research is poised to move beyond this conventional pairing to explore a wider range of bioorthogonal reactions. The development of new transformations that are compatible with the alkyne moiety will expand the versatility of this linker. nih.gov

One promising area is the investigation of metal-free cycloaddition reactions, which would circumvent the potential cytotoxicity associated with copper catalysts in living systems. Furthermore, the exploration of tandem bioorthogonal processes, where the propargyl group and the deprotected amine can participate in sequential or orthogonal conjugation steps, will enable the construction of more complex and multifunctional biomolecular architectures. This could involve, for instance, an initial alkyne-based ligation followed by a selective reaction at the newly introduced amine, allowing for dual labeling or the assembly of intricate molecular constructs.

| Bioorthogonal Reaction Type | Reactive Partner for Propargyl Group | Key Features |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (B81097) | High efficiency, reliability, and formation of a stable triazole linkage. broadpharm.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO) | Metal-free, suitable for in vivo applications. |

| Sonogashira Coupling | Terminal Alkyne | Carbon-carbon bond formation, potential for creating extended conjugated systems. |

| Thiol-yne Reaction | Thiol | Formation of vinyl sulfide (B99878) adducts, can proceed under mild conditions. |

Integration into Advanced Supramolecular and Self-Assembling Systems for Complex Architectures

The amphiphilic nature of this compound, once conjugated to a hydrophobic molecule, makes it an ideal building block for the construction of advanced supramolecular and self-assembling systems. The PEG10 chain imparts water solubility and biocompatibility, while the conjugated moiety can drive self-assembly through non-covalent interactions such as hydrophobic effects, hydrogen bonding, and π-π stacking. acs.org

Future research will likely focus on harnessing this linker to create novel nanomaterials with tailored properties. For example, by attaching it to lipids or hydrophobic polymers, self-assembled micelles, vesicles, or nanoparticles can be formed for applications in drug delivery. The terminal propargyl and amine functionalities provide handles for further surface modification of these nanostructures, allowing for the attachment of targeting ligands, imaging agents, or additional therapeutic molecules. The development of stimuli-responsive supramolecular systems, where the assembly or disassembly can be triggered by changes in pH, temperature, or redox potential, is another exciting frontier. dntb.gov.ua

Development of Next-Generation Molecular Probes and Research Tools with Enhanced Specificity and Sensitivity

The this compound linker is a valuable component in the design of next-generation molecular probes for bioimaging and diagnostics. The PEG spacer can improve the pharmacokinetic properties of a probe by increasing its solubility and circulation time while reducing non-specific binding. nih.govresearchgate.net This "stealth" effect is crucial for achieving high signal-to-noise ratios in in vivo imaging.

Future research will focus on incorporating this linker into activatable probes, where the signal (e.g., fluorescence) is turned on only in the presence of a specific biological target or activity. This can be achieved by designing probes where the fluorescence is initially quenched and is restored upon enzymatic cleavage or a specific chemical reaction. The bifunctional nature of the linker allows for the attachment of both a targeting moiety and a signaling component, leading to probes with enhanced specificity and sensitivity. The ability to conjugate these probes to biomolecules via the propargyl or amine group provides a modular approach to probe design. nih.gov

| Probe Design Strategy | Role of this compound | Potential Enhancement |

| PEG-Fluorochrome Shielding | The PEG chain shields the fluorophore, reducing self-quenching and non-specific interactions. nih.govresearchgate.net | Increased quantum yield and improved in vivo performance. |

| Activatable Probes | Acts as a spacer between a fluorophore and a quencher, or between a targeting ligand and a reporter. | Higher specificity and sensitivity by reducing background signal. |

| Multimodal Probes | The two reactive ends allow for the attachment of different imaging agents (e.g., a fluorophore and a radionuclide). | Enables imaging across different modalities for more comprehensive biological information. |

Expansion into New Frontier Areas of Chemical Biology, Synthetic Biology, and Systems Biology Research

The versatility of this compound positions it as a key enabling tool for emerging areas of biological research. In chemical biology, this linker can be used to create sophisticated bioconjugates to probe and manipulate biological processes. axispharm.com For example, it can be used to link a small molecule drug to an antibody to create an antibody-drug conjugate (ADC) with improved therapeutic efficacy and reduced side effects. jenkemusa.com

In synthetic biology, this linker could be used to assemble synthetic protein circuits or to functionalize engineered cells with novel capabilities. The ability to precisely control the spacing and orientation of conjugated molecules is critical in these applications. In systems biology, this compound can be employed to develop chemical tools for the systematic study of complex biological networks. For instance, it could be used to create affinity-based probes for the capture and identification of protein interaction partners.

Methodological Advancements in High-Throughput Synthesis and Automated Characterization of Complex Conjugates

The increasing demand for complex bioconjugates in research and medicine necessitates the development of high-throughput and automated methods for their synthesis and characterization. The well-defined chemical reactivity of the propargyl and amine groups on this compound makes it amenable to automated synthesis platforms. nih.gov

Future efforts will likely focus on developing robust and efficient automated protocols for the conjugation of this linker to a wide range of biomolecules, including peptides, proteins, and nucleic acids. This will involve the optimization of reaction conditions and the development of automated purification methods. nih.gov Furthermore, the integration of automated synthesis with high-throughput characterization techniques, such as mass spectrometry and HPLC, will be crucial for the rapid quality control of the resulting conjugates. The development of computational tools to predict the properties and behavior of these complex conjugates will also be an important area of future research. youtube.com

Q & A

Basic Research Questions

Q. What are the key structural features of t-Boc-N-Amido-PEG10-propargyl, and how do they influence its reactivity in bioconjugation?

- Methodological Answer : The compound comprises three functional segments: a tert-butoxycarbonyl (t-Boc)-protected amine, a 10-unit polyethylene glycol (PEG) chain, and a propargyl group. The t-Boc group protects the amine during synthetic steps, requiring acidic deprotection (e.g., TFA) prior to downstream reactions . The PEG spacer enhances solubility and reduces steric hindrance, while the propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal labeling . Validate structural integrity using NMR (e.g., confirm Boc depletion via loss of tert-butyl signals) and HPLC (>95% purity per supplier specifications) .

Q. How can researchers ensure the stability of this compound during storage and experimental workflows?

- Methodological Answer : Store lyophilized powder at -20°C in anhydrous, light-protected conditions to prevent hydrolysis of the Boc group or PEG chain degradation. For aqueous solutions, minimize freeze-thaw cycles by aliquoting into single-use volumes. Monitor stability via LC-MS for signs of hydrolysis (e.g., mass shifts corresponding to Boc loss or PEG oxidation) .

Advanced Research Questions

Q. How can researchers design experiments to optimize CuAAC efficiency when using this compound as a linker in PROTAC synthesis?

- Methodological Answer :

- PICO Framework :

| Component | Parameter |

|---|---|

| Population | PROTAC molecules with varying E3 ligase/target protein ligands |

| Intervention | This compound as a linker |

| Comparison | Shorter PEG spacers (e.g., PEG4) or non-PEG linkers |

| Outcome | Binding affinity, proteasome recruitment efficiency, and off-target rates |

- Experimental Design :

- Use SPR (surface plasmon resonance) to quantify ternary complex formation efficiency.

- Compare degradation kinetics via western blotting (target protein half-life) across linker variants.

- Optimize CuAAC conditions (e.g., Cu(I) concentration, reaction time) to minimize side reactions with the Boc-protected amine .

Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?

- Methodological Answer :

- Hypothesis Testing : Contradictions may arise from PEG chain hydration dynamics or Boc group interactions.

- Approach :

Measure logP values in polar (e.g., water, DMSO) and nonpolar (e.g., chloroform) solvents using shake-flask assays.

Perform DLS (dynamic light scattering) to assess aggregation in aqueous buffers.

Correlate solubility with PROTAC activity in cellular assays; poor solubility may necessitate PEG chain truncation or alternative protecting groups (e.g., Fmoc) .

Q. How can researchers validate the biocompatibility of this compound in live-cell imaging applications?

- Methodological Answer :

- Toxicity Screening : Treat cells with varying concentrations (1–100 µM) and assess viability via MTT assay.

- Functional Validation : Use confocal microscopy to track labeled biomolecules (e.g., azide-modified antibodies) and confirm localization specificity.

- Control Experiments : Include untreated cells and competitors (e.g., free propargyl alcohol) to rule out nonspecific binding .

Data Contradiction Analysis

Q. Why do some studies report inconsistent PROTAC activity when using this compound as a linker?

- Methodological Answer : Variability may stem from:

- PEG Chain Heterogeneity : MALDI-TOF MS can detect PEG batch polydispersity (e.g., PEG10 vs. PEG9/PEG11 impurities).

- Deprotection Efficiency : Quantify free amines post-Boc removal using ninhydrin assays or fluorescence labeling.

- Cellular Uptake Barriers : Use flow cytometry to compare intracellular linker concentrations across cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.